Boc-Nle-OH (CAS: 6404-28-0) is an N-alpha-t-Butyloxycarbonyl protected non-natural amino acid widely utilized in solid-phase peptide synthesis (SPPS). Featuring a straight four-carbon aliphatic side chain, norleucine serves as a highly stable, isosteric structural analog to methionine. By replacing the sulfur atom with a methylene group, Boc-Nle-OH maintains the steric and hydrophobic profile of methionine while completely eliminating the risk of sulfur oxidation. This makes it a critical procurement choice for the synthesis of oxidation-prone therapeutic peptides, structurally demanding macrocycles, and peptide thioesters used in Native Chemical Ligation (NCL) where Boc-chemistry is strictly required .
Boc-SPPS workflow (acid-labile protection, TFA deprotection)
L-enantiomer for bioactive L-peptide synthesis
Hydrophobic isosteric replacement for methionine and leucine
Substituting Boc-Nle-OH with the natural amino acid Boc-Met-OH introduces severe process vulnerabilities, as methionine's thioether side chain is highly susceptible to oxidation to sulfoxide or sulfone during synthesis, HF cleavage, and long-term storage, leading to complex product mixtures and reduced yields. Furthermore, attempting to use the Fmoc-protected variant (Fmoc-Nle-OH) as a direct substitute fails in the context of peptide thioester synthesis for Native Chemical Ligation; the repetitive basic conditions (piperidine) required for Fmoc deprotection cause premature thioester degradation, whereas the acid-labile Boc strategy preserves the critical C-terminal thioester linkage [1].
Boc (acid-labile) is incompatible with Fmoc-SPPS workflows; using Fmoc-Nle-OH may fail in Boc-chemistry protocols.
Norleucine's linear chain differs from Met (oxidation-prone) and Leu (branched), altering hydrophobicity and packing, which may shift peptide conformation and activity.
Racemic or D-enantiomer mixtures can produce inactive diastereomeric peptides; L-enantiomer identity requires verification.
During the synthesis and cleavage of complex peptides, methionine residues are notoriously prone to oxidation. Studies demonstrate that peptides containing Boc-Met-OH often yield a mixture of oxidized (sulfoxide) and reduced products during strongly acidic cleavage (e.g., HF), necessitating an additional post-cleavage reduction step. In contrast, substitution with Boc-Nle-OH results in complete resistance to oxidation, yielding 0% sulfoxide byproducts and significantly improving both the crude purity and the long-term shelf life of the isolated peptide .
| Evidence Dimension | Sulfoxide byproduct formation during synthesis and cleavage |
| Target Compound Data | 0% oxidation (complete resistance) |
| Comparator Or Baseline | Boc-Met-OH (yields complex mixtures of oxidized and reduced peptides) |
| Quantified Difference | Complete elimination of oxidative degradation |
| Conditions | Acidic cleavage (e.g., HF) in solid-phase peptide synthesis |
Eliminates the need for costly and time-consuming post-cleavage reduction steps, directly increasing the yield of pure therapeutic peptides.
The synthesis of peptide thioesters, which are essential building blocks for the total chemical synthesis of proteins via Native Chemical Ligation (NCL), heavily relies on Boc-SPPS. When comparing Boc-Nle-OH to its Fmoc counterpart, the Boc strategy is vastly superior for thioester preservation. Fmoc deprotection requires 20% piperidine, which induces significant aminolysis and degradation of the C-terminal thioester. Boc-Nle-OH, deprotected via trifluoroacetic acid (TFA), maintains thioester integrity, enabling the successful assembly of large protein domains with high fidelity[1].
| Evidence Dimension | C-terminal thioester stability during deprotection cycles |
| Target Compound Data | High stability (TFA deprotection preserves thioester) |
| Comparator Or Baseline | Fmoc-Nle-OH (Piperidine deprotection degrades thioester via aminolysis) |
| Quantified Difference | Prevention of base-catalyzed thioester degradation |
| Conditions | Repetitive deprotection cycles in solid-phase peptide synthesis |
Dictates the procurement of Boc-protected amino acids over Fmoc alternatives when synthesizing thioester precursors for large-scale protein ligation.
Beyond simply preventing oxidation, the straight aliphatic chain of norleucine can actively improve peptide-receptor interactions compared to methionine. In the synthesis of octadecapeptide hormone analogs (e.g., pigment-dispersing hormone), substituting the native Met residues with Nle resulted in a 6-fold higher biological potency. Furthermore, while the unsubstituted Met-peptide suffered a marked loss of potency upon performic acid oxidation due to conformational changes induced by methionine sulfone formation, the Nle-substituted analog remained completely resistant to oxidation-induced activity loss [1].
| Evidence Dimension | Biological potency and oxidation resistance |
| Target Compound Data | 6-fold higher potency; resistant to performic acid |
| Comparator Or Baseline | Native Met-containing peptide (baseline potency; marked loss upon oxidation) |
| Quantified Difference | 600% increase in potency with retained activity post-oxidation |
| Conditions | Melanophore pigment-dispersing activity assay and performic acid exposure |
Proves that Nle substitution not only stabilizes the peptide for manufacturing but can also quantitatively enhance the pharmacological efficacy of the final product.
Boc-Nle-OH is the premier choice for replacing methionine in the sequence of therapeutic peptides where long-term shelf life and formulation stability are critical. By eliminating the sulfur atom, it prevents the formation of methionine sulfoxide during manufacturing and storage, ensuring consistent dosing and reducing batch-to-batch variability .
In the total chemical synthesis of proteins, Boc-Nle-OH is utilized to synthesize C-terminal peptide thioesters. Because Boc chemistry avoids the nucleophilic bases used in Fmoc chemistry, the thioester linkage remains intact throughout the synthesis, allowing for the subsequent seamless ligation of large peptide fragments[1].
Boc-Nle-OH is deployed in medicinal chemistry to probe the steric requirements of receptor binding pockets. Its unbranched, four-carbon side chain provides a distinct hydrophobic packing profile compared to the branched side chains of leucine or isoleucine, often leading to enhanced binding affinity and biological potency in peptide hormone analogs [2].